molecular formula C8H12O3 B13816689 methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate

methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate

Cat. No.: B13816689
M. Wt: 156.18 g/mol
InChI Key: DOESJFJBTPJVDA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a cyclopentene derivative, which undergoes hydroxylation and subsequent esterification to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the ester functionality play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexene: A similar compound with a cyclohexene ring instead of a cyclopentene ring.

    Methyl (3S)-3-hydroxy-2-methylcyclohexene-1-carboxylate: A direct analog with a cyclohexene ring.

Uniqueness

Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-5-6(8(10)11-2)3-4-7(5)9/h7,9H,3-4H2,1-2H3/t7-/m0/s1

InChI Key

DOESJFJBTPJVDA-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(CC[C@@H]1O)C(=O)OC

Canonical SMILES

CC1=C(CCC1O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.